molecular formula C16H19Br2NO2 B3107356 (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide CAS No. 1609407-67-1

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide

Cat. No.: B3107356
CAS No.: 1609407-67-1
M. Wt: 417.13
InChI Key: HOFRINOYBYOPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is a hydrobromide salt of a bifunctional amine containing two benzyl substituents: a 4-bromobenzyl group and a 2,3-dimethoxybenzyl group. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFRINOYBYOPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethoxybenzylamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or sodium carbonate are often used to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the benzyl groups, affecting molecular weight, lipophilicity (logP), and reactivity:

Compound Molecular Formula MW logP Substituent Effects Source
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine HBr* C₁₆H₁₈Br₂NO₂ ~434† ~3.3‡ Bromo: ↑ MW, ↑ lipophilicity; Methoxy: ↑ electron density Estimated
(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr C₁₇H₂₂BrNO₃ 368.27 N/A Methoxy groups: Enhance solubility but reduce lipophilicity
(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine HBr C₁₆H₁₈FBrNO₂ 356 2.47 Fluoro: ↓ MW, moderate lipophilicity; Ortho-substitution may sterically hinder binding
(4-Fluorobenzyl)(2-methoxybenzyl)amine HBr C₁₅H₁₆FBrNO N/A N/A Fluoro: Balances lipophilicity; Para-substitution optimizes receptor interaction
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine HBr C₁₆H₁₈FBrNO₂ N/A N/A Fluoro para-substitution may improve target affinity vs. bromo

*Target compound; †Estimated by replacing 4-methoxy (MW 31) with bromo (MW 80) in ; ‡Estimated by adding bromo’s logP contribution (~+0.8) to .

Key Observations:
  • Lipophilicity : Bromo’s high logP (~3.3 estimated) suggests enhanced lipid solubility, favoring blood-brain barrier penetration, whereas methoxy analogs (logP ~2.5) may exhibit better aqueous solubility .

Stability and Toxicity

  • Stability : Hydrobromide salts generally exhibit superior stability over free bases. Bromo’s electron-withdrawing nature may reduce oxidative degradation compared to methoxy analogs .
  • Toxicity : Brominated compounds may carry hepatotoxicity risks, necessitating careful SAR optimization .

Biological Activity

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21BrN2O3
  • Molecular Weight : 365.27 g/mol
  • Physical Form : White to off-white crystalline powder
  • Solubility : Soluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been identified as an agonist for dopamine D2 and D3 receptors, which are crucial in the treatment of neuropsychiatric disorders such as Parkinson's disease. Additionally, the compound has shown potential as a dual inhibitor of topoisomerases I and II, which are important targets in cancer therapy.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a similar structure demonstrated an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity . The compound also induces morphological changes in cancer cells and promotes autophagy and apoptosis, as evidenced by increased levels of cleaved caspase-3 .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(2,4-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromideC16H21BrN2O2Additional methoxy groupEnhanced receptor binding affinity
(2-Methoxybenzyl)(3-pyridinylmethyl)amineC13H15NSimpler structure without bromide saltLower biological activity compared to hydrobromide derivative

Case Studies and Research Findings

  • Antiproliferative Effects : A study on structurally similar compounds revealed that derivatives like 7a showed significant antiproliferative activity against cancer cell lines, indicating that modifications to the benzyl moiety can enhance biological efficacy .
  • Neuropharmacological Potential : The compound's agonistic action on dopamine receptors suggests it may be beneficial in treating disorders associated with dopamine dysregulation. Ongoing studies are exploring its pharmacokinetics and long-term effects on CNS disorders.
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential pathways for therapeutic intervention.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and side effects associated with this compound. Investigations into its long-term safety profile and broader therapeutic applications are critical for advancing its development as a viable therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.